PLD1 Isoform Selectivity: >1,700-Fold Discrimination Over PLD2
VU0359595 exhibits a PLD1 IC50 of 3.7 nM and a PLD2 IC50 of 6.4 μM, yielding a >1,700-fold selectivity window for PLD1 over PLD2 [1]. This contrasts with dual PLD1/PLD2 inhibitors such as FIPI (PLD1 IC50 ~1 nM, PLD2 IC50 ~17 nM; ~17-fold selectivity) [2] and ML-299 (PLD1 IC50 = 6 nM, PLD2 IC50 = 20 nM; ~3.3-fold selectivity) [3]. Other PLD1-selective agents show substantially lower discrimination: VU0155056 exhibits a PLD1 IC50 of 46 nM but only approximately 10-fold selectivity over PLD2 .
| Evidence Dimension | Selectivity ratio (PLD2 IC50 / PLD1 IC50) |
|---|---|
| Target Compound Data | IC50 PLD1 = 3.7 nM; IC50 PLD2 = 6.4 μM; Selectivity ratio > 1,700 |
| Comparator Or Baseline | FIPI: IC50 PLD1 ~1 nM, IC50 PLD2 ~17 nM, ratio ~17; ML-299: IC50 PLD1 = 6 nM, IC50 PLD2 = 20 nM, ratio 3.3; VU0155056: IC50 PLD1 = 46 nM, PLD2 IC50 not fully specified but ratio ~10 |
| Quantified Difference | VU0359595 selectivity ratio >1,700 vs. FIPI ratio ~17 (~100-fold higher discrimination) vs. ML-299 ratio 3.3 (~515-fold higher discrimination) |
| Conditions | Recombinant human PLD1 and PLD2 enzymes; in vitro biochemical assay; 37°C incubation |
Why This Matters
>1,700-fold selectivity enables unambiguous attribution of observed phenotypes to PLD1 inhibition without confounding PLD2-mediated effects, a critical requirement for target validation and pathway deconvolution studies.
- [1] ChemSrc. CAS 1246303-14-9: VU0359595. PLD1 IC50 = 3.7 nM; PLD2 IC50 = 6.4 μM; >1,700-fold selectivity. https://m.chemsrc.com/en/baike/1422475.html View Source
- [2] Scott SA, Selvy PE, Buck JR, et al. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness. Nat Chem Biol. 2009;5(2):108-117. FIPI characterization. View Source
- [3] GLPBIO. ML-299 product information: dual PLD1/PLD2 inhibitor with IC50 values of 6 nM and 20 nM, respectively. https://www.glpbio.com/ml-299.html View Source
